Imidazo[1,2-a]pyrimidine hydrochloride

Catalog No.
S3438213
CAS No.
6840-21-7
M.F
C6H6ClN3
M. Wt
155.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,2-a]pyrimidine hydrochloride

CAS Number

6840-21-7

Product Name

Imidazo[1,2-a]pyrimidine hydrochloride

IUPAC Name

imidazo[1,2-a]pyrimidine;hydrochloride

Molecular Formula

C6H6ClN3

Molecular Weight

155.58 g/mol

InChI

InChI=1S/C6H5N3.ClH/c1-2-7-6-8-3-5-9(6)4-1;/h1-5H;1H

InChI Key

TXKNRRNMYNYBKN-UHFFFAOYSA-N

SMILES

C1=CN2C=CN=C2N=C1.Cl

Canonical SMILES

C1=CN2C=CN=C2N=C1.Cl

Organic Chemistry and Green Chemistry

Imidazo[1,2-a]pyrimidines are synthesized using gold nanoparticles as catalysts . This method is considered a green chemistry approach due to its efficiency and environmental friendliness . The synthesized 2-arylsubstituted imidazo[1,2-a]pyrimidines have shown powerful bioactivities .

Medicinal Chemistry

Imidazo[1,2-a]pyrimidines are found in a variety of medicinal compounds . They are linked to the pharmacological activity of related drugs, including anticancer medicines, anxiolytic drugs, and anti-inflammatory pharmaceuticals . Some imidazo[1,2-a]pyrimidine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Materials Science

Imidazo[1,2-a]pyrimidines are also useful in material science due to their structural character . They have been reported in different technological applications, such as optoelectronic devices and sensors .

Corrosion Inhibition

Imidazo[1,2-a]pyrimidines and its derivatives are potential corrosion inhibitors. They are used to protect steel from environmental corrosion .

Antifungal and Antimicrobial Activity

Imidazo[1,2-a]pyrimidines and its derivatives have been found to possess antifungal and antimicrobial properties . They are used in medications such as divaplon and fasiplon .

Antiviral Activity

Imidazo[1,2-a]pyrimidines are also used in antiviral drugs . They have been found to be effective against a variety of viral infections .

Anti-Inflammatory Drugs

Imidazo[1,2-a]pyrimidines are used in the development of anti-inflammatory drugs . They have been found to be effective in reducing inflammation, which is a key factor in many chronic diseases .

Optoelectronic Devices and Sensors

Imidazo[1,2-a]pyrimidines are used in the development of optoelectronic devices and sensors . Their unique structural characteristics make them suitable for use in these applications .

Imidazo[1,2-a]pyrimidine hydrochloride is a heterocyclic compound characterized by a fused imidazole and pyrimidine ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The molecular formula for imidazo[1,2-a]pyrimidine hydrochloride is C7_7H7_7ClN4_4, and its systematic name reflects its structural complexity, which includes a five-membered imidazole ring fused to a six-membered pyrimidine ring.

The mechanism of action for Imidazo[1,2-a]pyrimidine hydrochloride depends on the specific application. Here are some potential mechanisms based on research on related compounds:

  • Antileishmanial activity: Studies suggest these compounds may target specific enzymes or metabolic pathways essential for the survival of Leishmania parasites [].
  • Antimicrobial activity: The mechanism could involve disrupting bacterial cell membranes or inhibiting essential enzymes [].
  • CNS modulation: Some imidazo[1,2-a]pyrimidine derivatives might interact with neurotransmitter receptors, potentially influencing nervous system function.
, including:

  • Condensation Reactions: These are often employed to synthesize derivatives of imidazo[1,2-a]pyrimidines through the reaction of amines with carbonyl compounds.
  • Multicomponent Reactions: Such reactions allow for the simultaneous formation of multiple bonds, facilitating the creation of complex structures from simpler precursors .
  • Tandem Reactions: These reactions involve sequential transformations that can yield imidazo[1,2-a]pyrimidine derivatives efficiently .

Imidazo[1,2-a]pyrimidine hydrochloride exhibits a range of biological activities:

  • Antimicrobial Properties: Several derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents .
  • Anticancer Activity: Research suggests that certain imidazo[1,2-a]pyrimidines can inhibit cancer cell proliferation and induce apoptosis in specific cancer types .
  • CNS Activity: Some derivatives have been investigated for their effects on the central nervous system, showing promise as anxiolytic or sedative agents similar to well-known drugs like Zolpidem .

The synthesis of imidazo[1,2-a]pyrimidine hydrochloride can be accomplished through various methods:

  • One-Pot Synthesis: This method involves combining all reactants in a single reaction vessel to produce the desired compound without isolating intermediates. For instance, a one-pot reaction involving 2-aminopyrimidine and bromoethanol can yield imidazo[1,2-a]pyrimidine derivatives efficiently .
  • Microwave-Assisted Synthesis: Utilizing microwave radiation can accelerate the reaction time significantly while improving yields. This method has been applied successfully to synthesize various derivatives under solvent-free conditions .
  • Solid-Phase Synthesis: This technique allows for the immobilization of reactants on a solid support, facilitating easier purification and higher yields of target compounds .

Imidazo[1,2-a]pyrimidine hydrochloride finds applications in several fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs for treating infections, cancer, and neurological disorders.
  • Chemical Probes: The compound is used in research as a chemical probe to study biological processes due to its ability to interact with various biological targets.
  • Material Science: Certain derivatives exhibit interesting properties that make them suitable for use in electronic materials or sensors.

Studies on the interactions of imidazo[1,2-a]pyrimidine hydrochloride with biological macromolecules have revealed valuable insights into its mechanism of action. For example:

  • Protein Binding Studies: Investigations into how these compounds bind to specific proteins can elucidate their pharmacological effects and help optimize their therapeutic profiles.
  • Enzyme Inhibition Studies: Certain derivatives have been shown to inhibit key enzymes involved in disease processes, making them candidates for drug development.

Imidazo[1,2-a]pyrimidine hydrochloride shares structural similarities with other heterocyclic compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Imidazo[1,2-a]pyridineFused imidazole and pyridine ringsKnown for CNS activity similar to Zolpidem
Imidazo[1,2-b]pyridineFused imidazole and pyridine ringsDistinct substitution patterns affecting activity
ImidazopyridineSingle imidazole fused with pyridineLess complex than imidazo[1,2-a]pyrimidines
BenzimidazoleFused benzene and imidazole ringsExhibits different biological properties

Uniqueness

Imidazo[1,2-a]pyrimidine hydrochloride is unique due to its specific structural arrangement that allows for diverse chemical reactivity and significant biological activity across various therapeutic areas. Its versatility in synthesis methods further enhances its appeal in medicinal chemistry.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

155.0250249 g/mol

Monoisotopic Mass

155.0250249 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-19

Explore Compound Types